Enantiomeric Configuration: (S)- vs. (R)-tert-Butyl 2-amino-3-phenylpropanoate – Chirality-Dependent Procurement Decision
The (S)-configuration of CAS 16874-17-2 corresponds to the natural L-phenylalanine stereochemistry, which is essential for the biological activity of derived peptides and pharmaceuticals. The (R)-enantiomer (CAS 6404-30-4, tert-butyl (2R)-2-amino-3-phenylpropanoate) possesses the opposite absolute configuration. When the HCl salt forms are compared, (S)-H-Phe-OtBu·HCl (CAS 15100-75-1) exhibits a specific optical rotation of [α]²⁰/D +47.0 ± 1° (c = 2% in ethanol), whereas the (R)-enantiomer HCl salt (CAS 3403-25-6) gives [α]²⁰/D −47° (c = 2% in ethanol) . While the free base (CAS 16874-17-2) specific rotation is less commonly published, the sign and magnitude are opposite for the two enantiomers. Procuring the incorrect enantiomer cannot be remedied by simple stoichiometric adjustment; it leads to the wrong diastereomer in peptide coupling or the wrong enantiomer in small-molecule drug synthesis, potentially resulting in inactive or antagonistic products [1].
| Evidence Dimension | Specific optical rotation [α]²⁰/D (HCl salt form as closest available comparator) |
|---|---|
| Target Compound Data | [α]²⁰/D +47.0 ± 1° (c = 2% in ethanol) for (S)-HCl salt; free base (CAS 16874-17-2) derived from same (S)-configuration |
| Comparator Or Baseline | (R)-tert-Butyl 2-amino-3-phenylpropanoate HCl salt (CAS 3403-25-6): [α]²⁰/D −47° (c = 2% in ethanol) |
| Quantified Difference | Opposite sign of rotation; Δ ~94° between enantiomers |
| Conditions | Polarimetry; c = 2% in ethanol at 20 °C |
Why This Matters
Selection of the correct enantiomer is non-negotiable for any synthesis where the final product's stereochemistry determines biological activity; procurement must explicitly specify CAS 16874-17-2 (S) rather than CAS 6404-30-4 (R).
- [1] Kuujia. Cas no 6404-30-4 (tert-butyl (2R)-2-amino-3-phenylpropanoate). URL: https://www.kuujia.com (accessed 2025). View Source
